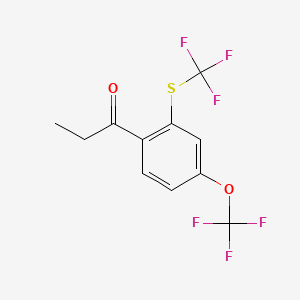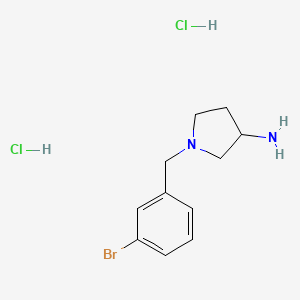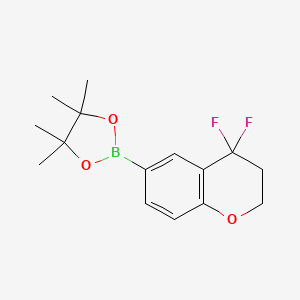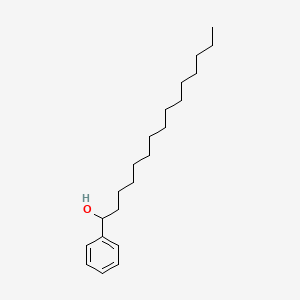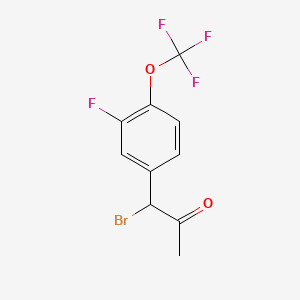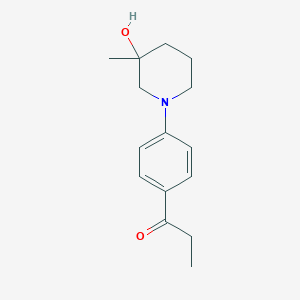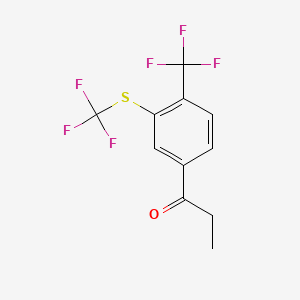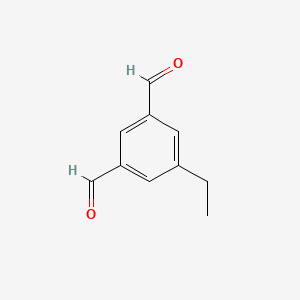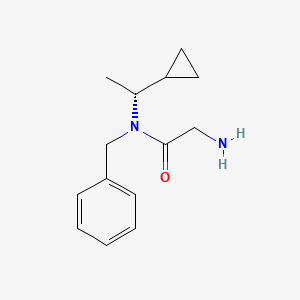
(R)-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes an amino group, a benzyl group, and a cyclopropylethyl group attached to an acetamide backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine, cyclopropyl ethyl ketone, and acetamide.
Formation of Intermediate: The first step involves the reaction of benzylamine with cyclopropyl ethyl ketone under acidic or basic conditions to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Acetylation: The final step involves the acetylation of the amine with acetamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form ®-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more sustainable and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, alcohols, and thiols.
Hydrolysis: Hydrochloric acid, sodium hydroxide, and sulfuric acid.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amides or amines.
Hydrolysis: Carboxylic acids and amines.
Applications De Recherche Scientifique
®-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: The compound can be used in the development of novel materials with specific properties such as conductivity and fluorescence.
Biological Studies: It can be used in biochemical assays to study enzyme interactions and protein-ligand binding.
Mécanisme D'action
The mechanism of action of ®-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can interact with receptors on cell membranes, triggering intracellular signaling pathways that lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-amino-N-benzyl-N-(1-cyclopropylmethyl)acetamide
- ®-2-amino-N-benzyl-N-(1-cyclopropylpropyl)acetamide
- ®-2-amino-N-benzyl-N-(1-cyclopropylbutyl)acetamide
Uniqueness
®-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide is unique due to the presence of the cyclopropylethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H20N2O |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
2-amino-N-benzyl-N-[(1R)-1-cyclopropylethyl]acetamide |
InChI |
InChI=1S/C14H20N2O/c1-11(13-7-8-13)16(14(17)9-15)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-/m1/s1 |
Clé InChI |
MPSPRBRYRRPPOF-LLVKDONJSA-N |
SMILES isomérique |
C[C@H](C1CC1)N(CC2=CC=CC=C2)C(=O)CN |
SMILES canonique |
CC(C1CC1)N(CC2=CC=CC=C2)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


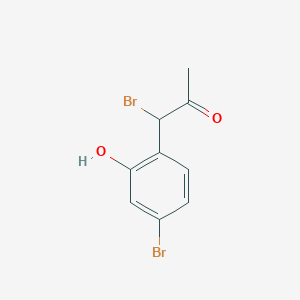
![1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium](/img/structure/B14045445.png)

